molecular formula C28H38O9 B086619 Deglucohyrcanoside CAS No. 14614-16-5

Deglucohyrcanoside

カタログ番号: B086619
CAS番号: 14614-16-5
分子量: 518.6 g/mol
InChIキー: ZQVQSPBMCILIHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Deglucohyrcanoside can be isolated from natural sources such as the seeds of Coronilla hyrcana. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes .

化学反応の分析

Types of Reactions: Deglucohyrcanoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Structural Identification

Deglucohyrcanoside is structurally characterized as a steroid glycoside, which is significant in understanding its biological activity. The compound has been isolated and identified through various techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have confirmed its structural integrity and allowed researchers to study its interactions with biological targets such as Na+/K+-ATPase, a crucial enzyme involved in cellular ion transport .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while displaying lower toxicity towards non-cancerous cells. For instance, in vitro studies indicated that this compound selectively inhibited the growth of lung (A549), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells .

Drug Repositioning Potential

The compound's ability to interact with Na+/K+-ATPase suggests potential for drug repositioning in cancer therapies. Given that many established treatments exhibit high systemic toxicity and low selectivity towards cancer cells, this compound may serve as a safer alternative or adjunct therapy in oncological settings .

Biochemical Properties

This compound's interaction with Na+/K+-ATPase is critical for its biological activity. In silico modeling has provided insights into how this compound binds to the enzyme, emphasizing the importance of specific amino acid interactions within the binding site. Such interactions are pivotal for understanding how this compound can modulate enzyme activity and influence cellular processes .

Comparative Toxicity Studies

A comparative analysis of the cytotoxicity profiles of this compound against other cardiac glycosides revealed that while it possesses lower overall toxicity, it maintains a favorable selectivity for cancer cells over normal tissues. This characteristic is essential for developing targeted therapies that minimize adverse effects associated with conventional chemotherapy .

Case Study 1: In Vitro Efficacy Against Lung Cancer Cells

In one study, this compound was tested on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity compared to normal lung fibroblast cells (MRC-5). The findings support further investigation into its use as a therapeutic agent against lung cancer .

Case Study 2: Mechanistic Insights into Cell Cycle Arrest

Another study focused on elucidating the mechanism by which this compound induces cell cycle arrest. The research identified specific signaling pathways affected by the compound, providing a clearer understanding of its role in cancer treatment strategies. This case highlights the need for ongoing research into the molecular underpinnings of its anticancer effects .

特性

IUPAC Name

14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVQSPBMCILIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932771
Record name 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14614-16-5
Record name Deglucohyrcanoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deglucohyrcanoside
Reactant of Route 2
Deglucohyrcanoside
Reactant of Route 3
Deglucohyrcanoside
Reactant of Route 4
Deglucohyrcanoside
Reactant of Route 5
Deglucohyrcanoside
Reactant of Route 6
Deglucohyrcanoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。